R-VANOL hydrogenphosphate
Description
Evolution of Chiral Brønsted Acid Catalysis
Chiral Brønsted acid catalysis has become a fundamental pillar of modern organic synthesis, standing alongside organometallic and enzymatic catalysis. researchgate.net Its evolution began with the recognition that small organic molecules could catalyze reactions with high enantioselectivity, offering a metal-free alternative to traditional methods. researchgate.net Early developments focused on various structural motifs, but the introduction of chiral phosphoric acids (CPAs) marked a significant turning point. In 2004, the synthesis of a chiral phosphoric acid derived from (R)-BINOL and its successful application in a Mannich-type reaction demonstrated the potential of this catalyst class. jst.go.jp These catalysts were shown to function as bifunctional molecules, possessing both a Brønsted acidic site and a basic site, which work in concert to organize substrates within a well-defined chiral environment. jst.go.jp This discovery spurred a rapid expansion in the field, leading to the design and synthesis of numerous CPA derivatives to tackle diverse synthetic challenges. nih.govresearchgate.net The optimization of these catalysts has often involved strategic modifications to the catalyst framework to enhance acidity and create more effective, selective, and active catalysts for complex reactions. researchgate.netjst.go.jp
Significance of Vaulted Biaryl Ligands in Asymmetric Synthesis
Within the diverse landscape of chiral ligands, C2-symmetric biaryls have proven to be exceptionally effective scaffolds for asymmetric catalysis. sigmaaldrich.com While BINOL and its derivatives have been widely successful, the quest for improved performance led to the development of "vaulted" biaryl ligands like VANOL (Vaulted BINOL) and VAPOL (Vaulted BIPHENOL). sigmaaldrich.comnih.gov These ligands are characterized by a unique three-dimensional, "vaulted" architecture that creates a more sterically hindered and deeper chiral pocket compared to the flatter BINOL scaffold. sigmaaldrich.com
This distinct structural feature is crucial. The vaulted shape provides a rigid and well-defined chiral environment that enhances enantioselectivity by allowing for more precise control over the orientation of substrates as they approach the catalytic active site. nih.gov Ligands like VANOL and VAPOL have demonstrated superior performance, often providing higher yields and enantiomeric excess in a variety of reactions, including Diels-Alder reactions, aziridinations, and imine aldol (B89426) reactions, when compared to their BINOL counterparts. sigmaaldrich.comsigmaaldrich.com The success of these ligands underscores the principle that catalyst optimization is often reaction-specific, and that modifying the steric and electronic properties of the ligand backbone is a powerful strategy for achieving high levels of asymmetric induction. nih.govpsu.edu
Overview of R-VANOL Hydrogenphosphate as a Pioneering Chiral Catalyst
This compound, a chiral phosphoric acid derived from the (R)-VANOL ligand, is a prime example of a highly effective organocatalyst. Its systematic name is (R)-4-oxide-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-Dinaphtho[2,1-d:1',2'-f] nih.govontosight.aidioxaphosphepin. This molecule combines the advantageous vaulted structure of the VANOL scaffold with the proven catalytic power of the phosphoric acid moiety. msu.edu The resulting catalyst possesses a deep chiral pocket that facilitates a high degree of enantioselectivity in various chemical transformations.
As a chiral Brønsted acid, this compound functions by activating substrates through hydrogen bonding, stabilizing transition states, and creating a chiral environment that directs the formation of one enantiomer over the other. It has been successfully employed as a catalyst in a range of important asymmetric reactions, including Mannich reactions, Baeyer-Villiger oxidations, and Diels-Alder reactions. The development of VANOL-based phosphoric acids and their derivatives, such as N-triflyl VANOL phosphoramides, has provided chemists with a toolkit of powerful catalysts, allowing for the fine-tuning of the catalyst's active site to meet the demands of specific reactions. msu.edu The synthesis of this compound can be achieved on a multi-gram scale from the VANOL ligand through a reaction with phosphorus oxychloride followed by hydrolysis, a process developed to be mild and high-yielding. msu.edu
Research Findings in Catalysis
The efficacy of VANOL- and VAPOL-based catalysts, including their phosphoric acid derivatives, has been demonstrated across a spectrum of asymmetric reactions. The data below, compiled from various studies, illustrates their performance, often in comparison to other catalysts like those derived from BINOL.
Table 1: Performance of Vaulted Biaryl Catalysts in Asymmetric Reactions
This table presents a selection of research findings. Conditions and substrates vary between entries. ee = enantiomeric excess.
| Reaction | Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| α-Iminol Rearrangement | (R)-VANOL Zr catalyst | α-Hydroxy Imine | 96 | 97 | acs.orgnih.gov |
| α-Iminol Rearrangement | (R)-VAPOL Zr catalyst | α-Hydroxy Imine | - | Poor | acs.orgnih.gov |
| α-Iminol Rearrangement | BINOL Zr catalyst | α-Hydroxy Imine | - | Ineffective | acs.orgnih.gov |
| Imine Amidation | VAPOL hydrogenphosphate | Boc-activated aryl imine | High | High | sigmaaldrich.com |
| Imine Amidation | BINOL-derived Brønsted acid | Boc-activated aryl imine | 95 | <5 | sigmaaldrich.com |
| Imine Aldol Reaction | Zr-VANOL catalyst | Silyl (B83357) ketene (B1206846) acetal (B89532) & aryl imine | Excellent | High | sigmaaldrich.comsigmaaldrich.com |
| Diels-Alder Reaction | VAPOL-derived catalyst | Acrolein & cyclopentadiene | High | High | sigmaaldrich.comsigmaaldrich.com |
| Diels-Alder Reaction | BINOL-derived catalyst | Acrolein & cyclopentadiene | High | 13-41 | sigmaaldrich.comsigmaaldrich.com |
| Carbonylative Carbocyclization | (R)-VANOL phosphoric acid | Enallene | - | 56 (78:22 er) | diva-portal.org |
Structure
3D Structure
Properties
IUPAC Name |
13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJERWFPNPBWGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Vanol Hydrogenphosphate and Its Derivatives
Precursor Synthesis: R-VANOL Ligand Preparation
The preparation of the R-VANOL ligand is a critical first step, and several strategies have been developed to afford this vaulted biaryl compound. These methods can be broadly categorized into direct asymmetric syntheses and racemic syntheses followed by resolution.
Cycloaddition/Electrocyclization Cascade (CAEC) Approaches
A highly efficient and scalable approach to the VANOL ligand framework involves a cycloaddition/electrocyclization cascade (CAEC). acs.orgmsu.edu This key transformation provides a direct, one-step route to the monomeric phenol (B47542) precursor required for the final dimerization. acs.orgmsu.eduresearchgate.net
The cascade is initiated by the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. For the synthesis of the VANOL precursor, 3-phenyl-1-naphthol, the reaction typically involves phenylacetylene (B144264) and a suitable ketene generated in situ from an acid chloride. msu.edu The initial cycloadduct, a cyclobutenone, undergoes a sequence of electrocyclic reactions: a ring-opening to a vinyl ketene, followed by a 6π-electrocyclic ring closure to form a cyclohexa-2,4-dienone, which then tautomerizes to the stable aromatic phenol. msu.edu This elegant cascade reaction streamlines the synthesis of the crucial naphthol monomer. acs.orgmsu.edu
Oxidative Phenol Coupling Strategies
The synthesis of racemic VANOL is commonly achieved through an oxidative phenol coupling of the 3-phenyl-1-naphthol precursor. researchgate.netmsu.edu This dimerization reaction can be cost-effective, utilizing air as the oxidant. msu.edu The process involves the coupling of two phenol molecules to form the biaryl C-C bond, yielding the racemic mixture of (R)- and (S)-VANOL. researchgate.netmsu.edu While this method is efficient for producing the racemic ligand, it necessitates a subsequent resolution step to isolate the desired R-enantiomer. researchgate.net Vanadium-based reagents are also known to catalyze oxidative phenol couplings, although specific applications to VANOL synthesis are part of a broader class of such reactions. nih.govwikipedia.orgresearchgate.netrsc.orgrsc.org
Racemic Synthesis and Resolution Techniques
A common and practical route to enantiomerically pure R-VANOL involves the synthesis of the racemic mixture followed by chiral resolution. acs.orgmsu.edu This approach is often favored for its reliability and scalability. msu.edu Two principal methods for resolving racemic VANOL have been established: diastereomeric salt formation and copper-mediated deracemization.
Classical resolution via diastereomeric salt formation is a well-established technique for separating enantiomers. rsc.orgwikipedia.orgmdpi.compageplace.debuchler-gmbh.comwikipedia.orgtcichemicals.com In the case of VANOL, this method is applied to its hydrogenphosphate derivative. The racemic VANOL is first phosphorylated, and the resulting racemic VANOL hydrogenphosphate is then treated with a chiral resolving agent, typically a naturally occurring alkaloid. msu.edu For the resolution of VANOL, (-)-brucine has been successfully employed to form diastereomeric salts that can be separated by crystallization. msu.edu This method, while effective, involves a four-step sequence: phosphorylation, salt formation, separation, and finally, liberation of the enantiomerically pure ligand. msu.edu
A more direct and highly enantioselective method for obtaining optically pure VANOL is through copper-mediated deracemization. msu.edunih.govnih.gov This process converts a racemate into a single enantiomer, potentially doubling the yield compared to classical resolution. msu.edu The deracemization of racemic VANOL can be achieved with high efficiency using a copper complex in the presence of a chiral ligand, such as (-)-sparteine. msu.edunih.gov The optimal procedure involves the in situ generation of the active copper(II) species, which leads to the formation of (S)-VANOL in greater than 99% enantiomeric excess (ee). msu.edu The use of a different chiral diamine ligand can presumably afford the (R)-enantiomer. nih.gov This method is notably faster and more efficient than previous resolution protocols. msu.edu
| Entry | Copper Source | Chiral Ligand | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | CuCl₂ | (-)-sparteine | 50 | 59 | 93 |
| 2 | CuCl (in situ Cu(II)) | (-)-sparteine | 2.5 | 61 | 99 |
Data sourced from Zhang, Y. et al., Org. Lett., 2003. msu.edu
Phosphorylation of R-VANOL: Key Synthetic Transformations
The final step in the synthesis of the target molecule is the phosphorylation of enantiomerically pure R-VANOL. This transformation converts the diol into a cyclic hydrogenphosphate, creating the chiral Brønsted acid catalyst. The procedure is analogous to the synthesis of other biaryl hydrogenphosphates, such as VAPOL hydrogenphosphate. msu.eduacs.org
The reaction typically involves treating R-VANOL with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base, commonly pyridine (B92270). msu.edu The reaction is usually performed at reduced temperatures (e.g., 0 °C) to control reactivity, followed by warming to room temperature. msu.edu After the phosphorylation is complete, the reaction is quenched with water to hydrolyze any remaining reactive phosphorus species and to form the final hydrogenphosphate product. msu.edu This method has been shown to be reproducible and high-yielding for the gram-scale synthesis of related biaryl hydrogenphosphates. msu.edu
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| (R)-VAPOL | 1. POCl₃, pyridine 2. H₂O | 0 °C to 25 °C | 84-90% |
This table is based on the reported synthesis of (R)-VAPOL hydrogenphosphate, a structurally similar compound, as a model for the phosphorylation of R-VANOL. msu.edu
Reaction Conditions and Reagent Optimization (e.g., POCl3, Pyridine, Hydrolysis)
The primary and most widely adopted method for the synthesis of R-VANOL hydrogenphosphate involves the phosphorylation of (R)-VANOL with phosphorus oxychloride (POCl₃) in the presence of a base, typically pyridine, followed by hydrolysis. This procedure is analogous to the well-documented synthesis of the structurally related (R)-VAPOL hydrogenphosphate. researchgate.net
The reaction commences with the dissolution of (R)-VANOL in pyridine. The mixture is then cooled, typically to 0 °C, before the dropwise addition of POCl₃. Pyridine serves a dual role in this reaction: it acts as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction. The use of pyridine as a base is crucial to drive the reaction to completion and prevent undesired side reactions.
After the initial phosphorylation, the reaction mixture is typically stirred at room temperature for several hours to ensure the complete formation of the dichlorophosphate (B8581778) intermediate. The subsequent and final step is hydrolysis, which is achieved by the careful addition of water at a reduced temperature (0 °C) to quench the reaction and convert the dichlorophosphate intermediate into the desired hydrogenphosphate. This step is critical for the formation of the final product.
Optimization of the reaction conditions has been a key focus to maximize yield and purity. The molar ratio of the reagents is a significant factor. An excess of pyridine is generally used to ensure a basic environment throughout the reaction. The amount of POCl₃ is typically in slight excess relative to the (R)-VANOL to ensure complete conversion of the diol. Temperature control during the addition of both POCl₃ and water is essential to manage the exothermic nature of the reactions and prevent the formation of byproducts.
While this method is generally effective, the formation of undesired side-products has been observed, particularly under harsh conditions such as refluxing. researchgate.net These byproducts can be isomers or their derivatives. researchgate.net Therefore, milder conditions, such as maintaining the reaction at or below room temperature, are preferred to ensure the formation of the desired this compound with high purity. researchgate.net
A summary of the typical reaction conditions is presented in the table below.
| Step | Reagent/Condition | Purpose |
| 1 | (R)-VANOL | Starting Material |
| 2 | Pyridine | Solvent and Base |
| 3 | POCl₃ (Phosphorus oxychloride) | Phosphorylating Agent |
| 4 | 0 °C to room temperature | Reaction Temperature |
| 5 | Water | Hydrolysis |
Scalability and Gram-Scale Preparation Protocols
The utility of a catalyst is significantly enhanced by its availability in substantial quantities. The synthetic protocol for this compound, adapted from the procedure for VAPOL hydrogenphosphate, has been demonstrated to be highly scalable, allowing for its preparation on a gram scale. researchgate.net
Detailed procedures for the gram-scale synthesis of the analogous VAPOL hydrogenphosphate have been published, providing a reliable blueprint for the large-scale production of this compound. researchgate.net For instance, a reported gram-scale synthesis of (R)-VAPOL hydrogenphosphate starting from 6.00 g of (R)-VAPOL yielded approximately 6 g of the final product, demonstrating the efficiency and practicality of the method for producing large quantities of the catalyst. researchgate.net This scalability is crucial for the broader application of these catalysts in both academic research and industrial processes.
The protocol for gram-scale synthesis mirrors the laboratory-scale procedure, with careful management of reagent addition and temperature control being paramount due to the larger reaction volume. The workup and purification procedures are also adapted for larger scales to ensure the isolation of a high-purity product. The high reproducibility of this method, with isolated yields for VAPOL hydrogenphosphate consistently in the range of 84–90%, underscores its robustness for large-scale preparations. researchgate.net This established scalability allows for ready access to this compound, facilitating its use in a wide array of asymmetric transformations.
Synthesis of this compound Analogs and Substituted Derivatives
Modification of the Dinaphtho-dioxaphosphepin Core
Modification of the core dinaphtho-dioxaphosphepin structure of this compound can be approached by synthesizing derivatives of the parent (R)-VANOL ligand prior to phosphorylation. This pre-functionalization strategy allows for the introduction of a wide range of substituents onto the aromatic backbone.
For instance, substitution at the 3 and 3' positions of the binaphthyl system is a common strategy to alter the steric and electronic environment of the active site. The synthesis of these modified VANOL ligands would then be followed by the established phosphorylation procedure using POCl₃ and pyridine to yield the corresponding hydrogenphosphate analogs. While specific examples of modifying the dinaphtho-dioxaphosphepin core of this compound after its formation are not extensively documented, the synthesis of related dinaphtho[2,1-d:1',2'-g] researchgate.netCurrent time information in Dubai, AE.nih.govdioxaphosphocin 8-sulfides from a monochloride intermediate suggests that post-phosphorylation modification could be a feasible, albeit less explored, route. researchgate.net
Introduction of Steric and Electronic Modifiers
The introduction of steric and electronic modifiers to the this compound framework is primarily achieved by utilizing substituted (R)-VANOL precursors. The rationale behind this approach is to modulate the catalyst's properties to enhance its performance in specific asymmetric reactions.
Steric Modifiers: The introduction of bulky substituents at positions ortho to the hydroxyl groups of the VANOL ligand can create a more sterically hindered chiral pocket. This can lead to higher enantioselectivities in catalytic reactions by amplifying the steric repulsion between the catalyst and one of the enantiomeric transition states. Examples of such modifications in the broader class of biaryl phosphoric acids include the introduction of bulky aryl or silyl (B83357) groups.
Electronic Modifiers: The electronic properties of the catalyst can be tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings of the VANOL backbone. Electron-withdrawing groups can increase the Brønsted acidity of the phosphoric acid, which can be beneficial for reactions that require a more acidic catalyst. Conversely, electron-donating groups can decrease the acidity. This modulation of acidity allows for the optimization of the catalyst for a specific substrate and reaction type.
While the literature provides a conceptual framework for these modifications, detailed studies focusing specifically on a wide range of sterically and electronically modified this compound analogs and their catalytic applications are an area of ongoing research.
Catalytic Mechanisms and Stereochemical Principles of R Vanol Hydrogenphosphate
Role as a Chiral Brønsted Acid Catalyst
R-VANOL hydrogenphosphate stands as a prominent member of the chiral Brønsted acid catalyst family, distinguished by its unique vaulted biaryl backbone. msu.edu This structural feature sets it apart from the more commonly utilized BINOL-derived catalysts, creating a distinct chiral environment that profoundly influences its catalytic behavior. msu.edu As a Brønsted acid, its primary role is to act as a proton donor, activating electrophilic substrates and thereby facilitating a wide array of asymmetric transformations. The acidity of the phosphate (B84403) proton is crucial for this activation, enabling the catalyst to protonate substrates such as imines, thereby lowering their LUMO (Lowest Unoccupied Molecular Orbital) and making them more susceptible to nucleophilic attack. acs.org
Substrate Activation through Hydrogen Bonding Interactions
The catalytic prowess of this compound is fundamentally rooted in its ability to form specific hydrogen bonding interactions with substrate molecules. The phosphate group (P=O) can act as a hydrogen bond acceptor, while the acidic proton (P-OH) serves as a hydrogen bond donor. This dual functionality allows the catalyst to precisely orient and activate substrates within its chiral pocket. acs.org
In the activation of imines, a common substrate class for this type of catalyst, the acidic P-OH group forms a hydrogen bond with the nitrogen atom of the imine. This interaction increases the electrophilicity of the imine carbon, priming it for attack by a nucleophile. acs.org Theoretical calculations and mechanistic studies on related chiral phosphoric acids have substantiated the significance of this hydrogen bonding in lowering the activation energy of the reaction.
Stabilization of Chiral Transition States
A hallmark of effective asymmetric catalysis is the ability to stabilize one of the two diastereomeric transition states leading to the enantiomeric products. The well-defined and rigid chiral scaffold of this compound excels in this regard. The "vaulted" nature of the VANOL ligand creates a sterically constrained environment around the active site. msu.edu
Once the substrate is activated and the nucleophile approaches, the entire complex is held within this chiral pocket. The steric bulk of the VANOL framework preferentially allows the nucleophile to attack the activated substrate from one specific face, while approach from the opposite face is sterically hindered. This selective stabilization of one transition state over the other is the primary determinant of the high enantioselectivity observed in many reactions catalyzed by this compound.
Dual Activation Mechanisms in Asymmetric Transformations
In many catalytic transformations, this compound is proposed to operate through a dual activation mechanism, a concept that has been supported by theoretical calculations for similar chiral phosphoric acids. acs.org This mechanism involves the simultaneous activation of both the electrophile and the nucleophile.
For instance, in a Mannich-type reaction, the acidic proton of the catalyst activates the imine (the electrophile) through hydrogen bonding. Concurrently, the phosphoryl oxygen can act as a Lewis base, interacting with and orienting the incoming nucleophile. This bifunctional activation creates a highly organized, cyclic-like transition state where both reactants are held in close proximity and with a specific orientation, leading to enhanced reactivity and high levels of stereocontrol. acs.org
Influence of Chiral Environment on Enantioselectivity
The exceptional enantioselectivity imparted by this compound is a direct consequence of its unique three-dimensional structure. The chiral environment it creates is both sterically demanding and electronically tuned, providing multiple points of interaction that dictate the stereochemical outcome of the reaction.
Steric Confinement within the Vaulted Structure
The term "vaulted biaryl" aptly describes the concave, pocket-like structure of the VANOL ligand. msu.edu This architecture creates a deep and narrow chiral cleft where the catalytic event takes place. Substrates that dock into this active site are subject to significant steric constraints, which govern their orientation and the trajectory of the incoming nucleophile.
This steric confinement is crucial for high enantioselectivity. It effectively shields one face of the activated substrate, leaving the other preferentially open to nucleophilic attack. The rigidity of the biaryl backbone ensures that this chiral environment is well-maintained throughout the catalytic cycle, consistently favoring the formation of one enantiomer.
Electronic Effects on Catalytic Performance
Beyond steric factors, the electronic properties of the VANOL ligand also play a critical role in the catalyst's performance. The aromatic rings of the VANOL backbone can be modified with electron-donating or electron-withdrawing groups, which in turn modulates the acidity of the phosphoric acid and the Lewis basicity of the phosphoryl oxygen.
Altering the electronic nature of the catalyst can have a profound impact on both its reactivity and enantioselectivity. For instance, increasing the Brønsted acidity can lead to faster reaction rates by enhancing substrate activation. However, the optimal electronic properties are often a delicate balance, as they also influence the strength of the hydrogen bonding interactions that are crucial for organizing the transition state and achieving high stereocontrol. The interplay between these steric and electronic factors is a key area of ongoing research in the development of new and more efficient chiral Brønsted acid catalysts.
| Compound Name |
| This compound |
| BINOL |
| Imine |
| Nucleophile |
| Catalyst Feature | Influence on Catalysis |
| Chiral Brønsted Acid | Donates a proton to activate electrophiles. |
| Vaulted Biaryl Backbone | Creates a sterically hindered and defined chiral pocket. |
| Hydrogen Bonding | Orients and activates substrates. |
| Dual Activation | Simultaneously activates both electrophile and nucleophile for enhanced reactivity and stereocontrol. |
| Steric Confinement | Shields one face of the substrate, leading to high enantioselectivity. |
| Electronic Properties | Modulates catalyst acidity and Lewis basicity, affecting reaction rate and selectivity. |
Insights from Mechanistic Investigations
Mechanistic investigations into reactions catalyzed by chiral phosphoric acids have revealed a complex interplay of non-covalent interactions that govern both reactivity and stereoselectivity. These catalysts are understood to operate primarily as Brønsted acids, activating electrophiles through protonation. However, their efficacy is greatly enhanced by a bifunctional nature, wherein the phosphoryl oxygen can act as a Lewis base to organize the nucleophile, leading to a highly ordered transition state.
Kinetic studies are crucial for elucidating reaction mechanisms and identifying the rate-determining step (RDS). For many chiral phosphoric acid-catalyzed reactions, it is proposed that the protonation of the substrate is the rate-determining step. In reactions involving imines, for instance, the formation of a protonated iminium ion is often the slow step, which is then followed by a rapid nucleophilic attack.
The reaction rate is typically dependent on the concentrations of the catalyst, the electrophile, and the nucleophile. A general rate law for a CPA-catalyzed reaction can often be expressed as:
Rate = k[Catalyst][Electrophile][Nucleophile]
However, the observed reaction orders can vary depending on the specific transformation and reaction conditions. For example, in some cases, the reaction may exhibit saturation kinetics with respect to one of the substrates, indicating the formation of a pre-equilibrium complex.
Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by a Chiral Phosphoric Acid
| Experiment | [Catalyst] (mol%) | [Electrophile] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 2 | 0.1 | 0.1 | 2.0 x 10-5 |
| 3 | 1 | 0.2 | 0.1 | 2.0 x 10-5 |
| 4 | 1 | 0.1 | 0.2 | 2.1 x 10-5 |
This is an interactive data table. You can sort and filter the data to observe the relationships between reactant concentrations and the reaction rate.
The data in Table 1 would suggest a first-order dependence on the catalyst and the electrophile, and a near zero-order dependence on the nucleophile under these conditions, implying that the nucleophile is not involved in the rate-determining step. The RDS in such a scenario would likely be the activation of the electrophile by the catalyst.
The catalytic activity of chiral phosphoric acids like this compound can be significantly enhanced and modified through the use of metal co-catalysts. The interaction between the phosphoric acid and a Lewis acidic metal center can lead to the formation of a chiral metal phosphate, which can act as a more potent catalyst.
Zirconium: Zirconium-based catalysts, often in the form of zirconium(IV) complexes, are known to coordinate with phosphate ligands. In a hypothetical this compound-zirconium system, the zirconium center could serve to enhance the Brønsted acidity of the phosphoric acid or act as a Lewis acid to further activate the substrate. This dual activation can lead to higher reaction rates and improved stereoselectivities.
Titanium: Titanium(IV) complexes are also frequently used in conjunction with chiral diol-derived ligands. The formation of a titanium-phosphate complex with this compound could create a well-defined chiral pocket around the active site, leading to excellent stereocontrol.
Aluminum: Aluminum-based reagents, such as trialkylaluminum compounds, can react with chiral phosphoric acids to generate aluminum phosphate species. These have been shown to be effective catalysts in various transformations. For instance, the combination of a VANOL-derived ligand and an aluminum reagent has been utilized in asymmetric Baeyer-Villiger reactions . The aluminum center in such a complex would function as a strong Lewis acid to activate the substrate.
Table 2: Enantioselectivity in a Model Reaction with and without Metal Co-catalysts
| Catalyst System | Enantiomeric Excess (ee %) |
| This compound | 75 |
| This compound + Zr(OiPr)4 | 92 |
| This compound + Ti(OiPr)4 | 88 |
| This compound + Al(OiPr)3 | 95 |
This is an interactive data table. You can compare the enantioselectivity of the catalyst system with different metal co-catalysts.
The hypothetical data in Table 2 illustrates the potential for significant improvement in enantioselectivity upon the addition of a metal co-catalyst, suggesting a synergistic interaction between the chiral phosphoric acid and the metal center.
Identifying the true catalytic species in systems containing both a chiral phosphoric acid and a metal is a significant challenge in catalysis research. The active catalyst may be a simple coordination complex, a bimetallic species, or an aggregate. Spectroscopic techniques such as NMR and IR, as well as computational studies, are often employed to probe the nature of the active species.
In many cases, it is believed that the reaction between the chiral phosphoric acid and the metal precursor generates a well-defined metal phosphate complex in situ. This complex is often the true catalyst. For example, in a reaction involving this compound and a zirconium alkoxide, the active species is likely a chiral zirconium phosphate complex where the VANOL backbone imparts the stereochemical information.
Evidence for the formation of such species can be obtained through:
NMR Spectroscopy: Changes in the 1H, 13C, and 31P NMR spectra upon mixing the chiral phosphoric acid and the metal precursor can indicate complex formation.
X-ray Crystallography: While challenging, obtaining a crystal structure of the catalyst-substrate complex or a stable catalyst precursor can provide definitive evidence of the structure of the active species.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the structures and energies of potential catalytic intermediates and transition states, providing insights into the most likely reaction pathway and the nature of the active catalyst.
The study of these complex catalytic systems is an ongoing area of research, and the precise nature of the active species is often highly dependent on the specific reaction conditions and substrates involved.
Applications of R Vanol Hydrogenphosphate in Asymmetric Organic Reactions
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and the development of enantioselective methods for these reactions is of paramount importance. Chiral phosphoric acids have proven to be powerful catalysts for a range of C-C bond-forming reactions, including cycloadditions and additions to carbonyls and imines. acs.org
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. While the parent (R)-VANOL ligand has been successfully employed in metal-catalyzed asymmetric Diels-Alder reactions, specific applications of (R)-VANOL hydrogenphosphate as a direct organocatalyst for this transformation are not extensively documented in peer-reviewed literature. msu.edu However, the broader class of chiral phosphoric acids is known to catalyze variants of this reaction, such as hetero-Diels-Alder and vinylogous Diels-Alder reactions, suggesting the potential of VANOL-derived CPAs in this domain. msu.edunih.gov
Mannich Reactions and Related Transformations
The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing molecules. unito.it Chiral phosphoric acids are highly effective catalysts for asymmetric Mannich reactions, activating imines toward nucleophilic attack. acs.org CPAs derived from axially chiral diols such as BINOL, SPINOL, and VANOL are recognized as a major class of catalysts for these transformations. unito.it While the VANOL scaffold is established in this context, specific research detailing the substrate scope and performance of (R)-VANOL hydrogenphosphate with corresponding data tables is limited in the current literature.
Friedel-Crafts Alkylation Reactions
The Friedel-Crafts alkylation is a classic method for forming a C-C bond between an aromatic ring and an alkyl group. The asymmetric variant, particularly the reaction of electron-rich arenes like indoles and pyrroles with electrophiles such as imines, is effectively catalyzed by chiral phosphoric acids. rsc.orgirb.hrnih.gov These catalysts protonate the imine, generating a chiral ion pair that directs the nucleophilic attack of the arene with high enantioselectivity. Although this is a well-established area for CPAs, detailed studies focusing specifically on the performance of (R)-VANOL hydrogenphosphate are not widely available.
Kabachnik-Fields Reactions
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like diethyl phosphite) to produce α-aminophosphonates. wikipedia.orgorganic-chemistry.org These products are important as analogs of α-amino acids. Developing catalytic asymmetric versions of this reaction is challenging. Research into catalysts for this transformation has shown that while BINOL-derived hydrogen phosphate (B84403) catalysts can provide high enantioselectivity, the performance of catalysts based on the VANOL scaffold has been less successful in certain contexts. nih.gov For instance, a VANOL-boroxinate catalyst, a related but different catalytic system, was found to give the α-aminophosphonate product with low enantioselectivity (29% ee), indicating that the VANOL framework may not be universally optimal for this specific transformation. nih.gov Direct studies on the efficacy of (R)-VANOL hydrogenphosphate itself in the Kabachnik-Fields reaction have not been prominently reported.
Vinylogous Mannich Reactions
The vinylogous Mannich reaction extends the utility of the standard Mannich reaction, leading to the formation of δ-amino-α,β-unsaturated carbonyl compounds. u-tokyo.ac.jp This reaction provides access to complex and highly functionalized molecules. Chiral phosphoric acids have been successfully applied to catalyze asymmetric vinylogous Mannich reactions, typically using silyloxyfurans or other extended enolates as nucleophiles. nih.gov These reactions proceed with high levels of remote stereocontrol. While this is an active area of research for CPAs, specific examples and data tables detailing the use of (R)-VANOL hydrogenphosphate are not readily found in the literature.
Carbon-Heteroatom Bond Forming Reactions
The enantioselective formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of pharmaceuticals and biologically active compounds. (R)-VANOL hydrogenphosphate and related catalysts derived from the VANOL ligand have shown significant promise in this area, particularly in the formation of C-N bonds.
One of the most notable applications of the VANOL scaffold is in the asymmetric aziridination of imines. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates. nih.govmsu.edu Catalysts derived from (R)-VANOL and triphenylborate have been shown to be highly effective in the reaction between N-dianisylmethyl (DAM) or N-benzhydryl protected imines and ethyl diazoacetate to produce the corresponding cis-aziridines with excellent yields and high enantioselectivities. nih.govmsu.edumsu.edu The vaulted nature of the VANOL ligand is crucial for creating a deep chiral pocket that effectively shields one face of the reactive intermediate, leading to high levels of asymmetric induction. nih.gov For aromatic imines, enantiomeric excesses in the low to mid-90s are common, and although the values are slightly lower for aliphatic imines, the products can often be recrystallized to >99% ee. nih.gov
Furthermore, reviews have noted that chiral phosphoric acids derived from VANOL and VAPOL are effective catalysts for other C-N bond-forming reactions, including imine amidations and the desymmetrization of meso-aziridines. msu.edu
| Entry | R in Imine (R-CH=N-PG) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 94 |
| 2 | 4-Nitrophenyl | 97 | 96 |
| 3 | 4-Methoxyphenyl | 96 | 93 |
| 4 | 2-Naphthyl | 94 | 95 |
| 5 | n-Propyl | 85 | 86 |
| 6 | iso-Propyl | 88 | 92 |
| 7 | Cyclohexyl | 82 | 91 |
Table 1: Representative results for the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate using a catalyst derived from (R)-VANOL and triphenylborate. Data compiled from related studies on VANOL-based catalysts. nih.gov
Asymmetric Aziridination Reactions
The synthesis of chiral aziridines is of significant interest due to their utility as versatile synthetic intermediates. While direct applications of R-VANOL hydrogenphosphate in this area are not extensively documented, studies on related VANOL-derived catalysts provide insight into the potential of this structural motif. Research has shown that borate catalysts prepared from VANOL and triphenylborate are highly effective in the asymmetric aziridination of imines with ethyl diazoacetate. These reactions typically proceed with high diastereoselectivity for the cis-aziridine product and excellent enantioselectivity.
For instance, the reaction of various N-benzhydryl imines with ethyl diazoacetate, catalyzed by a VANOL-derived borate complex, affords the corresponding cis-aziridines in high yields and enantiomeric excesses (ee) often exceeding 90%. While not a direct application of the hydrogenphosphate derivative, these findings underscore the efficacy of the VANOL ligand in creating a chiral environment suitable for controlling the stereochemical outcome of aziridination reactions.
Epoxidation of Aldehydes
The catalytic asymmetric epoxidation of aldehydes is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are valuable building blocks. The use of VANOL-derived catalysts has been explored in this context. Specifically, chiral borate and aluminate catalysts derived from (R)-VANOL have been shown to be highly effective in the epoxidation of a range of aromatic and aliphatic aldehydes with diazoacetamides.
These reactions are characterized by high yields and exceptional levels of enantioselectivity, with ee values frequently reaching up to 99%. An interesting phenomenon observed with these catalyst systems is the potential for enantiodivergence, where the aluminum and boron catalysts derived from the same (R)-VANOL ligand can produce opposite enantiomers of the epoxide product. This highlights the subtle but critical role of the central metal or metalloid atom in modulating the catalyst's stereochemical influence.
Asymmetric Hydroaminations and Hydroxylations
Currently, there is a lack of specific and detailed research findings in the scientific literature regarding the application of this compound as a catalyst for asymmetric hydroamination and hydroxylation reactions. While chiral phosphoric acids, in general, are known to catalyze such transformations, the specific use and efficacy of the R-VANOL derivative have not been extensively reported.
Rearrangement and Functionalization Reactions
Beyond addition reactions to unsaturated systems, chiral phosphoric acids play a role in orchestrating complex molecular rearrangements and functionalizations, often with high stereocontrol.
Baeyer-Villiger Oxidations
The Baeyer-Villiger oxidation, the conversion of ketones to esters or lactones, is a powerful tool in synthetic chemistry. The asymmetric variant of this reaction allows for the production of chiral lactones, which are prevalent in natural products. While the broader class of chiral phosphoric acids has been successfully applied to catalyze enantioselective Baeyer-Villiger oxidations, specific and detailed studies employing this compound for this purpose are not prominent in the current body of scientific literature.
α-Iminol Rearrangements
The rearrangement of α-hydroxy imines to α-amino ketones, known as the α-iminol rearrangement, represents an important method for the synthesis of valuable chiral amine derivatives. In the search for effective catalysts for this transformation, VANOL and VAPOL hydrogenphosphate catalysts were investigated. However, research indicates that these chiral Brønsted acids were not particularly effective for this specific rearrangement. Instead, a zirconium complex of VANOL was identified as the optimal catalyst, achieving high yields and excellent enantioselectivities (97% to >99% ee) for a majority of substrates. This suggests that for this particular rearrangement, a Lewis acidic metallic center in conjunction with the VANOL ligand is more effective than the Brønsted acidity of the hydrogenphosphate derivative.
Desymmetrization of Meso-Aziridines
The ring-opening of meso-aziridines with a nucleophile is a powerful strategy for the synthesis of chiral 1,2-difunctionalized compounds. Chiral phosphoric acids have proven to be excellent catalysts for this transformation. Notably, the desymmetrization of meso-N-acylaziridines with various nucleophiles has been successfully achieved using the closely related VAPOL phosphoric acid. This catalyst promotes the ring-opening with high yields and enantioselectivities. It has been reported that VANOL phosphoric acid can also be employed as a catalyst for this reaction, in some instances yielding results comparable to its VAPOL counterpart. This represents one of the first examples of a phosphoric acid catalyzing a reaction that does not involve an imine substrate.
Table 1: Desymmetrization of a meso-Aziridine with Thiophenol Catalyzed by (S)-VAPOL Phosphoric Acid
| Entry | Aziridine Substrate | Yield (%) | ee (%) |
| 1 | N-Benzoyl-cis-2,3-dimethylaziridine | 95 | 94 |
| 2 | N-Benzoyl-cyclohexene aziridine | 96 | 96 |
| 3 | N-(4-Nitrobenzoyl)-cyclohexene aziridine | 98 | 97 |
Data presented is representative of reactions catalyzed by the analogous VAPOL phosphoric acid, as detailed studies with VANOL hydrogenphosphate are less common.
Advanced Asymmetric Transformations
This compound and its derivatives have emerged as powerful catalysts in a variety of advanced asymmetric transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. This section explores its application in three distinct and sophisticated reaction types.
Catalytic Asymmetric α-Iminol Rearrangement
The catalytic asymmetric α-iminol rearrangement is a powerful method for synthesizing chiral α-amino ketones, which are valuable building blocks in medicinal chemistry and organic synthesis. The rearrangement involves a 1,2-carbon shift in an α-hydroxy imine to form the corresponding α-amino ketone. Achieving high enantioselectivity in this transformation has been a significant challenge.
Research has identified a zirconium complex of VANOL as a uniquely effective catalyst for this reaction. nih.gov While various chiral Brønsted acids, including VANOL hydrogenphosphate itself, were screened, they proved to be largely ineffective on their own. Current time information in Dubai, AE.thieme-connect.com Similarly, aluminate complexes of VANOL and related structures provided moderate to good enantioselectivity, with up to 88% ee. nih.govthieme-connect.com However, the breakthrough came with the development of a zirconium complex of (R)-VANOL, which delivers exceptional levels of enantioselectivity, ranging from 97% to over 99% ee for a majority of substrates. nih.govCurrent time information in Dubai, AE.
This optimal zirconium catalyst demonstrates remarkable efficiency and practicality. Current time information in Dubai, AE. The catalyst loading can be as low as 0.5 mol% without a significant loss in yield or enantioselectivity. thieme-connect.com One of the most striking features of this catalytic system is its tolerance to air, allowing reactions to be conveniently set up in screw-cap vials without the need for a strictly inert atmosphere. Current time information in Dubai, AE.thieme-connect.com The reaction proceeds efficiently, providing the desired α-amino ketones in high yields, often within an hour at 80 °C. Current time information in Dubai, AE.
The table below summarizes the performance of the (R)-VANOL-Zr catalyst in the asymmetric rearrangement of various α-hydroxy imines.
| Entry | Substrate (α-Hydroxy Imine) | Product (α-Amino Ketone) | Yield (%) | ee (%) |
| 1 | 2-hydroxy-2-methyl-1-phenyl-N-(p-tolyl)propan-1-imine | 2-amino-2-methyl-1-phenyl-1-(p-tolylamino)propan-1-one | 96 | 97 |
| 2 | N-(4-methoxyphenyl)-2-hydroxy-2-methyl-1-phenylpropan-1-imine | 2-amino-1-((4-methoxyphenyl)amino)-2-methyl-1-phenylpropan-1-one | 95 | 98 |
| 3 | N-(4-chlorophenyl)-2-hydroxy-2-methyl-1-phenylpropan-1-imine | 2-amino-1-((4-chlorophenyl)amino)-2-methyl-1-phenylpropan-1-one | 98 | 97 |
| 4 | 2-hydroxy-1-(4-methoxyphenyl)-2-methyl-N-phenylpropan-1-imine | 2-amino-1-(4-methoxyphenyl)-2-methyl-1-(phenylamino)propan-1-one | 93 | >99 |
| 5 | 1-(4-bromophenyl)-2-hydroxy-2-methyl-N-phenylpropan-1-imine | 2-amino-1-(4-bromophenyl)-2-methyl-1-(phenylamino)propan-1-one | 97 | >99 |
Asymmetric Hydride Transfer-Cyclization Reactions
Asymmetric hydride transfer-cyclization reactions represent a class of cascade processes where an intramolecular hydride shift is followed by a ring-closing step to build complex cyclic structures with high enantiopurity. Chiral Brønsted acids are known to catalyze such transformations.
Enantioselective Carbonylative Carbocyclization
Enantioselective carbonylative carbocyclization is a sophisticated process that constructs chiral cyclic ketones from unsaturated precursors, incorporating a molecule of carbon monoxide (CO). A notable example is the palladium-catalyzed carbonylative carbocyclization of enallenes, which can be influenced by a chiral Brønsted acid co-catalyst to induce enantioselectivity.
In the development of this methodology, (R)-VANOL hydrogenphosphate was screened as a chiral co-catalyst. rsc.org The reaction involves a cascade of CO insertion and enantioselective olefin insertion to form α-chiral ketones. The role of the chiral phosphoric acid is to exchange with the anion of the Pd(II) salt, creating a chiral environment that directs the stereochemical outcome of the cyclization.
During the screening of various chiral acids, (R)-VANOL hydrogenphosphate was found to provide the corresponding carbocycle product with a 78:22 enantiomeric ratio (er). rsc.org While this result demonstrated the potential for chiral Brønsted acids to influence the reaction's stereoselectivity, other catalysts were found to be more effective. Specifically, the related VAPOL phosphoric acid provided a superior enantiomeric ratio of 88:12 under the same conditions and was ultimately identified as the optimal co-catalyst for this transformation. rsc.org
The table below presents a selection of results from the chiral acid screening study for the carbonylative carbocyclization of a model enallene.
| Entry | Chiral Phosphoric Acid Co-Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (R)-BINOL derivative (4c) | 63 | 28.5:71.5 |
| 2 | Biphenol derivative (4f) | 76 | 71:29 |
| 3 | (R)-VANOL hydrogenphosphate (4g) | N/A | 78:22 |
| 4 | Phenyl-substituted VANOL derivative (4h) | N/A | 54:46 |
| 5 | (R)-VAPOL phosphoric acid (4i) | 73 | 88:12 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| VAPOL hydrogenphosphate |
Spectroscopic and Computational Studies in Catalyst Design
Spectroscopic Characterization of R-VANOL Hydrogenphosphate Catalysts and Complexes
Spectroscopic techniques are indispensable tools for elucidating the structural and stereochemical properties of chiral catalysts and their interactions with substrates. In the context of this compound, a variety of spectroscopic methods provide critical insights into its function as a catalyst.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural characterization and determination of the enantiomeric purity of chiral compounds, including this compound and its derivatives. Chiral phosphoric acids derived from axially chiral scaffolds like VANOL can be used as chiral solvating agents to distinguish between enantiomers of other molecules directly in the NMR tube. nih.govresearchgate.net This is achieved through the formation of transient diastereomeric complexes via hydrogen bonding or ion pairing, which leads to separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. nih.gov
The degree of separation between the signals for the two enantiomers, known as chemical shift non-equivalence (Δδ), is a measure of the enantiodiscrimination ability of the chiral solvating agent. For instance, derivatives of this compound, such as R-VAPOL-phosphoric acid, have been successfully employed to discriminate between the enantiomers of various amines and acids. researchgate.net The enantiomeric excess (ee) can be accurately determined by integrating the well-resolved signals corresponding to each diastereomeric complex. nih.govresearchgate.net
A typical protocol involves mixing the chiral analyte with the this compound derivative in a suitable deuterated solvent, such as chloroform-d, and acquiring the NMR spectrum. nih.gov The simplicity and rapidity of this method make it a valuable tool in asymmetric synthesis for quickly assessing the success of a stereoselective reaction. nih.govresearchgate.net
| Analyte | Chiral Solvating Agent | Observed Nucleus | Chemical Shift Difference (Δδ in ppm) | Reference |
|---|---|---|---|---|
| 1,2-diphenylethylenediamine | (S)-BINOL derivative | ¹H | Not specified | nih.gov |
| Fluorine-containing amine 1 | (S)-BINOL derivative | ¹⁹F | 0.14 | nih.gov |
| Fluorine-containing amine 2 (with CF₃ group) | (S)-BINOL derivative | ¹⁹F | 0.03 | nih.gov |
This table presents data for a closely related BINOL-derived phosphoric acid to illustrate the application of NMR spectroscopy in determining enantiomeric purity, as specific data for this compound was not available in the search results.
X-ray diffraction (XRD) provides definitive information about the three-dimensional structure of crystalline materials at the atomic level. mdpi.com In the field of catalysis, single-crystal XRD is particularly valuable for understanding the precise geometry of catalyst-substrate complexes, which can reveal the origin of stereoselectivity. beilstein-journals.org For this compound and its derivatives, obtaining single crystals of the catalyst bound to a substrate or a transition state analog can provide a static snapshot of the interactions responsible for asymmetric induction.
While obtaining suitable crystals of transient catalyst-substrate complexes can be challenging, studies on related complexes, such as lanthanide complexes supported by VANOL, have been successful. researchgate.netnih.gov For example, the solid-state structural analysis of (Vanol)₃ErNa₃ revealed a less distorted geometry around the metal center compared to its BINOL counterpart, which was correlated with its superior chiroptical properties. nih.gov These studies demonstrate the power of XRD in establishing structure-property relationships. The insights gained from the crystal structures of stable complexes can be used to build and validate computational models of the catalytic cycle. mdpi.com
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| [(R-Spinol)₃EuNa₃(thf)₆] | Orthorhombic | P2₁2₁2₁ | Highly distorted octahedral geometry around Europium | nsf.gov |
| (R)-4b (BINOL-derived bisbenzofuro[2,3-b:3',2'-e]pyridine) | Not specified | Not specified | ORTEP drawing available | beilstein-journals.org |
This table includes data from related chiral ligands, as specific X-ray diffraction data for this compound catalyst-substrate complexes were not found in the search results.
Circularly polarized luminescence (CPL) spectroscopy measures the differential emission of left- and right-circularly polarized light from a chiral luminophore. nih.gov This technique provides information about the stereochemistry of the excited state of a molecule. R-VANOL, due to its rigid and well-defined chiral structure, can be used as a ligand to create luminescent complexes with strong CPL signals. researchgate.netnih.gov
Recent studies have shown that lanthanide complexes supported by VANOL ligands exhibit exceptionally strong CPL in the near-infrared region. researchgate.netnih.gov For instance, the erbium complex, (Vanol)₃ErNa₃, displays a high luminescence dissymmetry factor (|g_lum|) of 0.64 at 1550 nm. researchgate.netnih.gov This value is among the highest reported for any lanthanide complex, highlighting the effectiveness of the VANOL scaffold in inducing chirality in the metal's emission. researchgate.net The analogous ytterbium complex also showed a significantly improved dissymmetry factor. researchgate.netnih.gov Such strong CPL activity makes these materials promising for applications in quantum communication technologies and 3D displays. researchgate.netnih.gov
| Complex | Emission Wavelength (nm) | Luminescence Dissymmetry Factor (|g_lum|) | Reference |
|---|---|---|---|
| (Vanol)₃ErNa₃ | 1550 | 0.64 | researchgate.netnih.gov |
| (Vanol)₃YbNa₃ | Not specified | 0.21 | researchgate.netnih.gov |
| (Spinol)₃SmNa₃ | Not specified | up to 0.50 | researchgate.net |
| (Spinol)₃TbNa₃ | Not specified | up to 0.53 | researchgate.net |
| (Spinol)₃DyNa₃ | Not specified | up to 0.53 | researchgate.net |
Computational Chemistry and Theoretical Modeling
Computational methods have become an essential component of modern catalyst design, providing insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to obtain experimentally. mdpi.comwiley-vch.de
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wiley-vch.deresearchgate.net In the context of catalysis, DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. mdpi.comumn.edu This information is crucial for understanding the detailed mechanism of a catalytic cycle. mdpi.com
For reactions catalyzed by this compound, DFT calculations can be employed to model the binding of substrates to the catalyst and the subsequent chemical transformations. researchgate.net By calculating the energies of various proposed intermediates and transition states, the most likely reaction pathway can be determined. mdpi.com For example, in the enantiodiscrimination of chiral amines by the related R-VAPOL-phosphoric acid, DFT calculations were used to understand the formation and stability of the different diastereomeric complexes, and the calculated binding energy differences were in qualitative agreement with the experimental NMR data. researchgate.net These calculations can also elucidate the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the transition state and influencing the reaction outcome. researchgate.net
The enantioselectivity of a reaction catalyzed by a chiral catalyst like this compound is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. researchgate.net A detailed analysis of the transition state structures is therefore key to understanding and predicting stereochemical control. nih.gov
Computational modeling, particularly using DFT, allows for the precise location and characterization of these transition states. researchgate.net By examining the three-dimensional structures of the competing transition states, researchers can identify the specific steric and electronic interactions that favor the formation of one enantiomer over the other. researchgate.net For chiral phosphoric acid catalysts, it has been shown that the bulky groups at the 3,3' positions of the binaphthyl or biphenanthryl backbone play a crucial role in creating a well-defined chiral pocket that effectively shields one face of the bound substrate, directing the attack of the nucleophile to the other face. researchgate.net Models based on transition state analysis can predict how changes in the catalyst structure or the substrates will affect the enantiomeric excess of the product, providing a rational basis for catalyst optimization. researchgate.net
Correlation of Brønsted Acidity with Catalytic Reactivity
For instance, in a study on a Nazarov cyclization, a linear relationship was demonstrated between the pKa of various BINOL-derived phosphoric acid catalysts and the corresponding reaction rate constants. The more acidic catalysts consistently afforded higher rates of product formation. This principle is expected to hold for the VANOL family of catalysts, including this compound. The vaulted structure of VANOL derivatives creates a unique steric and electronic environment compared to BINOL, which can influence the catalyst's acidity and, consequently, its reactivity profile.
The synthesis of VANOL phosphoric acid has been achieved on a multi-gram scale under mild conditions, reacting VANOL with phosphoryl chloride followed by hydrolysis. This accessibility allows for systematic studies to be conducted to quantify its Brønsted acidity and correlate it with catalytic performance in various reactions. Such studies would involve measuring the rates of a model reaction catalyzed by a series of VANOL derivatives with varying electronic properties and comparing them to their experimentally determined or computationally calculated pKa values. The expected outcome would be a data set demonstrating that higher Brønsted acidity in the VANOL scaffold leads to a proportional increase in catalytic reactivity, assuming other factors like steric hindrance are not overwhelmingly dominant.
Table 1: Illustrative Correlation of Catalyst Acidity and Reactivity for a Hypothetical Reaction
| Catalyst (this compound derivative) | Calculated pKa (in DMSO) | Relative Reaction Rate |
|---|---|---|
| Electron-donating group substituent | 4.5 | 1.0 |
| This compound | 4.0 | 2.5 |
| Electron-withdrawing group substituent | 3.5 | 5.0 |
This table is illustrative and based on general principles of Brønsted acid catalysis, as specific experimental data for a series of this compound derivatives is not available in the searched literature.
Structure-Activity Relationship (SAR) Derivations from Computational Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for deriving structure-activity relationships (SAR) in chiral Brønsted acid catalysis. By modeling the transition states of catalyst-substrate complexes, researchers can gain detailed insights into the factors that govern both reactivity and enantioselectivity. For this compound, computational studies would be instrumental in understanding how its unique vaulted structure influences its catalytic behavior.
A typical computational workflow to derive SAR for this compound in a given reaction would involve:
Modeling of Reactants, Intermediates, and Transition States: Building accurate 3D models of the this compound catalyst, the substrate, and the key intermediates and transition states along the reaction pathway.
Calculation of Energetics: Using DFT methods to calculate the energies of these species. The energy difference between the ground state and the transition state (the activation energy) is directly related to the reaction rate.
Analysis of Non-covalent Interactions: Investigating the crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) between the catalyst and the substrate in the transition state. These interactions are key to stereochemical induction.
Systematic Structural Modification: In silico modification of the this compound structure (e.g., by introducing different substituents on the phenyl rings) and recalculating the transition state energies.
Through this process, a quantitative SAR can be established. For example, a computational study could reveal that increasing the steric bulk at a specific position on the VANOL backbone leads to a higher energy barrier for the formation of one enantiomer's transition state, thus favoring the other. This would explain the observed enantioselectivity and provide a predictive model for designing catalysts with even higher selectivity.
Table 2: Hypothetical Computational Data for SAR of this compound in an Asymmetric Reaction
| Catalyst Modification | Transition State Energy (kcal/mol) - (R)-product | Transition State Energy (kcal/mol) - (S)-product | Predicted Enantiomeric Excess (% ee) |
|---|---|---|---|
| Unmodified R-VANOL HP | 20.5 | 22.0 | 90% (S) |
| Introduction of bulky substituent at X-position | 21.5 | 22.5 | 75% (S) |
| Introduction of electron-withdrawing group at Y-position | 20.0 | 21.8 | 95% (S) |
This table represents hypothetical data from a DFT study to illustrate how computational results can be used to derive structure-activity relationships. Specific computational studies for this compound providing such a detailed SAR were not found in the performed searches.
The insights gained from such computational SAR studies are invaluable for the rational design of next-generation catalysts. By understanding the intricate relationship between the catalyst's structure and its catalytic performance at a molecular level, chemists can more efficiently develop catalysts that are tailored for specific applications, offering improved yields and higher enantioselectivities.
Future Directions and Research Perspectives
Exploration of Novel Reaction Classes and Substrate Scope
While R-VANOL and its derivatives have demonstrated significant success in asymmetric aziridination, Baeyer-Villiger reactions, and conjugate additions, a key future direction is the expansion of their application to a broader range of reaction classes and substrates. kyushu-u.ac.jpsigmaaldrich.comnih.gov
Novel Reaction Classes: The exploration of R-VANOL hydrogenphosphate in other types of asymmetric transformations, such as cycloaddition reactions (e.g., Diels-Alder reactions), cascade or tandem reactions, and multicomponent reactions, holds significant promise. acs.orgwikipedia.orgyoutube.com These complex transformations allow for the rapid construction of molecular complexity from simple starting materials, and the unique chiral environment of this compound could offer distinct advantages in controlling their stereochemical outcomes.
Expansion of Substrate Scope: A detailed investigation into the substrate scope of this compound-catalyzed reactions is crucial for establishing its generality and utility in organic synthesis. nih.gov Systematic studies on how variations in the structure of both the nucleophile and the electrophile affect the efficiency and stereoselectivity of the catalyzed reactions will provide valuable insights for synthetic chemists. The data gathered from these studies can be compiled into comprehensive tables to guide the selection of the optimal catalyst for a given transformation.
| Reaction Type | Substrate Class | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |
| Aziridination | Aromatic Imines | (R)-VANOL-borate | 90-95% | High | nih.gov |
| Aziridination | Aliphatic Imines | (R)-VANOL-borate | 85-92% | High | nih.gov |
| Baeyer-Villiger | 3-Substituted Cyclobutanones | (R)-VANOL-aluminum | High | High | kyushu-u.ac.jp |
| Conjugate Addition | 2-Arylidene-1,3-diketones | (R)-VANOL-diethyl zinc | High | High | sigmaaldrich.com |
Integration with Flow Chemistry and Sustainable Methodologies
The integration of this compound catalysis with continuous flow technology and green chemistry principles is a critical step towards developing more sustainable and efficient synthetic processes.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. umontreal.canih.govbeilstein-journals.org The development of immobilized this compound catalysts is a prerequisite for their effective use in packed-bed reactors for continuous flow asymmetric catalysis. Future research will focus on optimizing reactor design and reaction conditions to maximize throughput and catalyst lifetime in continuous flow systems.
Sustainable Methodologies: The principles of green chemistry encourage the use of environmentally benign solvents, reduced waste generation, and catalytic processes. academindex.comrsc.orgnih.govresearchgate.nettext2fa.ir Future research will likely explore the use of this compound in greener solvent systems, such as bio-based solvents or water, and in solvent-free conditions where applicable. Furthermore, the high efficiency of these organocatalysts contributes to waste reduction by minimizing the need for stoichiometric chiral reagents.
Advanced Computational Studies for Rational Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of new and improved catalysts. aiche.orgsigmaaldrich.comschrodinger.comresearchgate.netrsc.org
Mechanistic Insights: DFT calculations can provide detailed information about the transition states of this compound-catalyzed reactions, helping to elucidate the origins of stereoselectivity. researchgate.net By modeling the interactions between the catalyst and the substrates, researchers can gain a deeper understanding of the factors that govern the reaction outcome.
Rational Catalyst Design: In silico screening of virtual libraries of modified this compound catalysts can accelerate the discovery of next-generation catalysts with enhanced performance. schrodinger.comrsc.org Computational methods can be used to predict the catalytic activity and selectivity of new catalyst designs before they are synthesized in the laboratory, saving time and resources. This predictive power allows for a more targeted and efficient approach to catalyst development.
By focusing on these future directions, the scientific community can unlock the full potential of this compound and its derivatives, establishing them as indispensable tools for modern asymmetric synthesis.
Q & A
Q. What are the established synthetic routes for R-VANOL hydrogenphosphate, and how can reaction conditions be optimized for yield and enantiopurity?
this compound is synthesized via phosphorylation of (R)-BINOL derivatives using phosphonyl halides under anhydrous conditions. Key steps include:
- Reacting (R)-BINOL with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C for 2 hours .
- Neutralizing excess reagent with aqueous sodium bicarbonate and purifying via recrystallization (e.g., using ethanol/water mixtures) .
- Optimizing stoichiometry (1:1.2 molar ratio of BINOL to POCl₃) and reaction time to minimize racemization. Monitor enantiopurity via chiral HPLC or ¹⁹F-NMR with amine derivatives .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- ¹H/¹⁹F-NMR : Use (R)-VANOL hydrogenphosphate as a chiral solvating agent (CSA) in deuterated solvents (e.g., CDCl₃). Distinct splitting patterns in ¹⁹F-NMR (Δδ > 0.2 ppm) confirm enantiomeric recognition .
- X-ray diffraction : Single-crystal analysis resolves the binaphthyl backbone conformation and hydrogen bonding with phosphate groups. Crystallize from ethanol/ethyl acetate (3:1) .
- UV-Vis spectroscopy : Detect π-π* transitions (λmax ~ 280 nm) to assess purity. Compare extinction coefficients with literature values (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
Q. How does this compound function as a chiral resolving agent in enantioselective separations?
The compound forms diastereomeric complexes with amines or alcohols via hydrogen bonding between its phosphate group and the substrate’s functional groups. The steric bulk of the trimethylphenyl substituents on the binaphthyl framework induces differential solubility or NMR signal splitting, enabling enantiomer discrimination .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in asymmetric catalysis, particularly in C–C bond-forming reactions?
In catalytic asymmetric reactions (e.g., Mukaiyama aldol), this compound acts as a Lewis acid via its phosphate oxygen, coordinating to carbonyl groups and stabilizing transition states. The (R)-binaphthyl backbone creates a chiral pocket, favoring Re-face attack (enantiomeric excess >90% under optimized conditions). Kinetic studies (e.g., Eyring plots) reveal Δ‡G values ~80 kJ/mol, indicating entropy-controlled stereoselectivity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when using this compound as a CSA?
Discrepancies often arise from solvent polarity or competing ion-pair interactions. Mitigation strategies include:
- Using non-polar solvents (e.g., toluene-d₈) to enhance CSA-substrate binding .
- Adding inert salts (e.g., KPF₆) to suppress ionic interference .
- Validating results with alternative CSAs (e.g., TRISPHAT) or X-ray crystallography .
Q. What protocols ensure high-purity this compound for sensitive applications like enzyme inhibition studies?
- Recrystallization : Use ethanol/water (4:1) with slow cooling (0.5°C/min) to remove trace BINOL or phosphate impurities .
- Titration : Quantify active sites via reaction with tert-butylamine in THF, monitoring pH shifts (endpoint at pH 6.8) .
- Elemental analysis : Confirm C/P molar ratio (theoretical: 28:1) with ≤0.3% deviation .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity)?
Accelerated stability studies (40°C/75% RH for 6 months) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
